Tigecycline-D9
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Overview
Description
Tigecycline-d9 is a deuterium-labeled derivative of tigecycline, a broad-spectrum glycylcycline antibiotic. Tigecycline is known for its effectiveness against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains . The deuterium labeling in this compound is primarily used for research purposes, particularly in pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Tigecycline-d9 involves the incorporation of deuterium atoms into the tigecycline molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is carefully monitored to maintain the high standards required for research-grade compounds .
Chemical Reactions Analysis
Types of Reactions
Tigecycline-d9, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Tigecycline can be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the structure of tigecycline, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include deuterated solvents, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under controlled conditions to ensure the desired modifications to the molecule .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Tigecycline-d9 has a wide range of applications in scientific research, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Metabolic Studies: Researchers use this compound to investigate the metabolic pathways and identify metabolites formed in the body.
Antibacterial Research: The compound is used to study the mechanisms of action and resistance of tigecycline against various bacterial strains.
Cancer Research: Tigecycline has shown potential in inhibiting mitochondrial translation in cancer cells, and this compound is used to study this effect in detail.
Mechanism of Action
Tigecycline-d9 exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the incorporation of amino acids into the growing peptide chain. This action effectively halts bacterial growth and replication . Additionally, this compound has been shown to inhibit mitochondrial protein synthesis in eukaryotic cells, which may contribute to its antileukemic activity .
Comparison with Similar Compounds
Similar Compounds
Minocycline: Another tetracycline antibiotic with a similar mechanism of action but different spectrum of activity.
Doxycycline: A widely used tetracycline antibiotic with similar applications but different pharmacokinetic properties.
Omadacycline: A newer tetracycline derivative with enhanced activity against certain resistant bacterial strains.
Uniqueness of Tigecycline-d9
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability of the compound and allow for precise tracking in pharmacokinetic and metabolic studies . This makes this compound a valuable tool for researchers studying the detailed mechanisms of action and resistance of tigecycline.
Biological Activity
Tigecycline-D9 is a derivative of tigecycline, a broad-spectrum glycylcycline antibiotic known for its efficacy against multidrug-resistant bacteria. This compound serves as an internal standard in analytical chemistry for quantifying tigecycline levels via techniques such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) . Understanding the biological activity of this compound is crucial for its application in clinical settings and research.
This compound functions by binding to the bacterial 30S ribosomal subunit, effectively blocking the entry of transfer RNA (tRNA) and halting protein synthesis. This mechanism is particularly effective against a variety of pathogens, including both Gram-positive and Gram-negative bacteria, making it a valuable tool in combating infections caused by resistant strains .
Antibacterial Spectrum
This compound exhibits a broad antibacterial spectrum. It is effective against:
- Gram-positive bacteria : Methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.
- Gram-negative bacteria : Extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae and carbapenem-resistant strains.
- Anaerobic pathogens : Demonstrating efficacy against organisms that are typically resistant to conventional antibiotics .
Pharmacokinetics
The pharmacokinetic profile of tigecycline, which can be extrapolated to this compound, indicates:
- Administration : Intravenous route due to poor gastrointestinal absorption.
- Dosage : An initial dose of 100 mg followed by 50 mg every 12 hours.
- Half-life : Approximately 27–42 hours, allowing for sustained therapeutic levels .
- Distribution : High volume of distribution (7–10 L/kg), with significant penetration into tissues including the lungs, liver, and skin .
Clinical Efficacy
Clinical studies have demonstrated that tigecycline is effective in treating complicated skin and soft tissue infections (cSSTI), complicated intra-abdominal infections (cIAI), and community-acquired bacterial pneumonia (CAP). The drug's effectiveness has been noted even against multidrug-resistant organisms, making it a last-resort option in severe cases .
Case Studies
Recent studies have highlighted the biological activity of this compound through various clinical evaluations:
-
Drug-Induced Liver Injury (DILI) :
- A study involving 973 patients showed an incidence of tigecycline-associated DILI at 5.7%. The patterns observed included hepatocellular, mixed, and cholestatic types, with varying recovery rates depending on the severity .
- Table 1 summarizes the characteristics and outcomes of DILI cases associated with tigecycline.
DILI Pattern Incidence (%) Recovery Rate (%) Hepatocellular 10 70 Mixed 4 50 Cholestatic 41 41.5 - Antimicrobial Resistance :
Properties
Molecular Formula |
C29H39N5O8 |
---|---|
Molecular Weight |
594.7 g/mol |
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]acetyl]amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C29H39N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35)/t12-,14-,21-,29-/m0/s1/i1D3,2D3,3D3 |
InChI Key |
SOVUOXKZCCAWOJ-LCXUVLLNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C |
Synonyms |
(4S,4aS,5aR,12aS)-4,7-Bis(dimethylamino)-9-[[2-[(1,1-dimethylethyl)amino]acetyl]amino]-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide-d9; Tygacil-d9; WAY-GAR 936-d9; Glycylcycline-d9; |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.